Cas no 2137141-91-2 ((6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine)

(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine structure
2137141-91-2 structure
商品名:(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine
CAS番号:2137141-91-2
MF:C12H24N2O3S
メガワット:276.395562171936
CID:5936935
PubChem ID:165477995

(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine 化学的及び物理的性質

名前と識別子

    • (6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine
    • 2137819-67-9
    • 4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
    • (6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
    • EN300-1085040
    • EN300-768606
    • 2137141-91-2
    • インチ: 1S/C12H24N2O3S/c1-2-9-18(15,16)14-7-8-17-12(10-14)5-3-11(13)4-6-12/h11H,2-10,13H2,1H3
    • InChIKey: PDINJJFOUANPMO-UHFFFAOYSA-N
    • ほほえんだ: S(CCC)(N1CCOC2(C1)CCC(CC2)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 276.15076381g/mol
  • どういたいしつりょう: 276.15076381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.2
  • トポロジー分子極性表面積: 81Ų

(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1085040-0.5g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2 95%
0.5g
$1673.0 2023-10-27
Enamine
EN300-1085040-0.25g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2 95%
0.25g
$1604.0 2023-10-27
Enamine
EN300-1085040-5.0g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2
5.0g
$5056.0 2023-07-10
Enamine
EN300-1085040-1g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2 95%
1g
$1742.0 2023-10-27
Enamine
EN300-1085040-10g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2 95%
10g
$7497.0 2023-10-27
Enamine
EN300-1085040-2.5g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2 95%
2.5g
$3417.0 2023-10-27
Enamine
EN300-1085040-10.0g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2
10.0g
$7497.0 2023-07-10
Enamine
EN300-1085040-0.05g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2 95%
0.05g
$1464.0 2023-10-27
Enamine
EN300-1085040-0.1g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2 95%
0.1g
$1533.0 2023-10-27
Enamine
EN300-1085040-1.0g
(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine
2137141-91-2
1.0g
$1742.0 2023-07-10

(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine 関連文献

(6r,9r)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amineに関する追加情報

Introduction to (6R,9R)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine and Its Significance in Modern Chemical Research

The compound with the CAS number 2137141-91-2 is a highly specialized molecule known as (6R,9R)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine. This intricate structure, characterized by its spirocyclic framework and functional groups, has garnered significant attention in the field of chemical biology and pharmaceutical research. The unique architecture of this molecule makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

One of the most striking features of this compound is its spirocyclic core, which consists of two interconnected rings: a five-membered oxygen-containing ring and a five-membered nitrogen-containing ring. This spiro configuration imparts exceptional rigidity to the molecule, making it an ideal scaffold for designing drugs that require precise three-dimensional shapes to interact with biological targets. The presence of multiple stereocenters, specifically at the (6R) and (9R) positions, further enhances its potential as a chiral building block in medicinal chemistry.

The functional groups attached to this spirocyclic core play a crucial role in determining its biological activity. The propane-1-sulfonyl moiety at the 4-position introduces a sulfonate group, which is known for its ability to enhance water solubility and binding affinity to biological targets. This feature makes the compound particularly suitable for applications in drug delivery systems where solubility is a critical factor. Additionally, the amine group at the 9-position provides a site for further chemical modification, allowing researchers to tailor the molecule's properties for specific biological functions.

In recent years, there has been growing interest in spirocyclic compounds due to their unique structural and functional properties. These molecules have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The spirocyclic framework disrupts traditional conformational preferences, leading to novel interactions with biological targets that linear or cyclic analogs might not achieve. This structural innovation has opened up new avenues for drug discovery and development.

The CAS number 2137141-91-2 identifies this specific compound as a key player in modern chemical research. Its synthesis and characterization have been subjects of extensive studies aimed at understanding its reactivity and potential applications. Researchers have explored various synthetic routes to construct the spirocyclic core while maintaining the desired stereochemistry. These efforts have led to the development of efficient methodologies that can be applied to other spirocyclic compounds, thereby advancing the field of organic synthesis.

The biological activity of (6R,9R)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine has been investigated through both computational modeling and experimental studies. Computational approaches have helped predict how this molecule might interact with biological targets at the molecular level, providing insights into its potential therapeutic effects. Experimental studies have confirmed these predictions by demonstrating its ability to modulate specific biological pathways. For instance, preliminary studies suggest that this compound may interfere with signaling pathways involved in cancer cell proliferation.

The pharmaceutical industry has taken note of these findings and is actively exploring the potential of (6R,9R)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine as a lead compound for drug development. Its unique structure and demonstrated biological activity make it an attractive candidate for further optimization into a viable therapeutic agent. Companies are investing in research programs aimed at identifying derivatives of this compound that exhibit enhanced potency and selectivity for specific disease targets.

The synthesis of complex molecules like (6R,9R)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine also presents challenges that drive innovation in synthetic chemistry. The need for precise stereocontrol during synthesis requires advanced techniques such as asymmetric catalysis and chiral auxiliary strategies. These methods ensure that the desired stereocenters are formed with high enantioselectivity, which is crucial for achieving the intended biological activity. The development of new synthetic tools has not only facilitated the production of this compound but also contributed to broader advancements in synthetic organic chemistry.

In conclusion, (6R,9R)-4-(propane-1-sulfonyl)-1-oxa-4-azaspiro5.5undecan-9-amine represents a significant advancement in chemical biology and pharmaceutical research. Its unique structure, functional groups, and demonstrated biological activity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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